molecular formula C7H12O B3193370 3-Cyclopropylbutan-2-one CAS No. 71058-45-2

3-Cyclopropylbutan-2-one

Cat. No.: B3193370
CAS No.: 71058-45-2
M. Wt: 112.17 g/mol
InChI Key: PQNJFTBDGGXZHE-UHFFFAOYSA-N
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Description

3-Cyclopropylbutan-2-one is a cyclic ketone characterized by a cyclopropyl substituent attached to the third carbon of a butan-2-one backbone. Its structure imparts unique steric and electronic properties, influencing reactivity and physicochemical behavior. Synthetically, cyclopropane-containing compounds like this are often prepared via cyclopropanol ring expansion methodologies, which are well-documented for their reliability and versatility . These methods, such as those involving cyclopropylphenylthio-carbinols or selenium-carbinols, enable controlled access to strained cyclic systems .

Properties

IUPAC Name

3-cyclopropylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5(6(2)8)7-3-4-7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNJFTBDGGXZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502399
Record name 3-Cyclopropylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71058-45-2
Record name 3-Cyclopropylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylbutan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of butan-2-one derivatives. This can be done using reagents such as diazomethane or Simmons-Smith reagents, which facilitate the formation of the cyclopropyl ring. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Cyclopropylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropylbutan-2-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity to the compound, allowing it to participate in various chemical transformations. The ketone group can undergo nucleophilic addition reactions, while the cyclopropyl ring can be involved in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Structural Differences :

  • 3-Mercaptobutan-2-one replaces the cyclopropyl group with a sulfhydryl (-SH) moiety at the third carbon.
  • The thiol group introduces nucleophilic reactivity, enabling disulfide bond formation or participation in Michael additions, whereas the cyclopropyl group in 3-Cyclopropylbutan-2-one may undergo ring-opening under acidic or oxidative conditions .

Physicochemical Properties :

  • The -SH group increases polarity, likely enhancing solubility in polar solvents compared to the hydrophobic cyclopropyl analog.
  • Thiol-containing compounds often exhibit lower boiling points due to weaker intermolecular forces relative to cyclopropane systems.

Cyclobutanone and Derivatives

Structural Differences :

  • Cyclobutanone features a four-membered ketone ring, while this compound has a non-cyclic ketone with a cyclopropyl substituent.
  • The strained four-membered ring in cyclobutanone increases its reactivity, favoring ring-opening reactions (e.g., nucleophilic attacks or thermal rearrangements) compared to the more stable cyclopropane group in this compound .

Reactivity :

  • Cyclobutanone’s ring strain facilitates polymerization or photochemical reactions, whereas the cyclopropyl group in this compound may resist such transformations unless subjected to specific catalysts.

1,1-Dimethyl-2-octylcyclobutane (CAS 62338-30-1)

Structural Differences :

  • This compound is a cyclobutane derivative with alkyl substituents (methyl and octyl groups), lacking a ketone functional group.
  • The absence of a carbonyl group eliminates keto-enol tautomerism, which is relevant to this compound’s acid-base reactivity.

Data Table: Key Comparative Features

Compound Functional Groups Key Reactivity Synthesis Method Notable Applications
This compound Ketone, cyclopropane Ring-opening under stress; keto-enol shifts Cyclopropanol ring expansion Pharmaceutical intermediates
3-Mercaptobutan-2-one Ketone, thiol Nucleophilic substitutions; disulfide formation Not specified Flavor/fragrance additives
Cyclobutanone Cyclic ketone Ring-opening; photochemical reactions [2+2] Cycloaddition Polymer precursors
1,1-Dimethyl-2-octylcyclobutane Cyclobutane, alkyl Hydrophobic interactions; inertness Not specified Industrial surfactants

Research Findings and Implications

  • Reactivity Trends : Cyclopropane and cyclobutane systems exhibit divergent stability profiles, with the latter’s strain driving higher reactivity. This compound’s hybrid structure balances stability and functional versatility.
  • Synthetic Flexibility: Ring-expansion methods for cyclopropane derivatives (e.g., cyclopropanol intermediates) offer precise control over substituent placement, critical for drug design .
  • Industrial Relevance : Thiolated ketones like 3-Mercaptobutan-2-one highlight the role of functional group diversity in expanding compound utility across sectors .

Biological Activity

3-Cyclopropylbutan-2-one (C7H12O) is a cyclic ketone that has garnered attention in various fields of research due to its potential biological activities. This compound exhibits unique structural characteristics that contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C7H12O
  • Molecular Weight : 112.17 g/mol
  • CAS Number : 12556217

The compound features a cyclopropyl group attached to a butanone backbone, which influences its biological activity and pharmacological properties.

Biological Activity

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects against certain diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining its effects against various bacterial strains, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 32 to 128 µg/mL against Gram-positive bacteria.
  • Mechanism of Action : It is believed to disrupt bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. In vitro studies have indicated:

  • Inhibition of Pro-inflammatory Cytokines : Treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in activated macrophages.
  • Potential Pathways : The compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts:

  • Cancer Research : Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Neurological Disorders : There is emerging evidence suggesting that it may influence neurotransmitter systems, providing avenues for research into treatments for conditions like depression or anxiety.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several cyclic ketones, including this compound. The results indicated:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

This study highlights the compound's potential as a natural antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory pathways, researchers treated macrophages with varying concentrations of this compound. The findings showed:

Concentration (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
10100150
505075

These results suggest a dose-dependent reduction in pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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